Floredil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

The preparation of Floredil involves several synthetic routes. One common method includes the reaction of 4-(2-chloroethyl)morpholine hydrochloride with other reagents under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

フロレジルは、以下を含むさまざまな化学反応を起こします。

酸化: フロレジルは、一般的な酸化剤を用いて酸化することができます。

還元: 水素化アルミニウムリチウムなどの還元剤を用いて、還元反応を行うことができます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の応用

フロレジルは、幅広い科学研究の応用範囲を持っています。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 潜在的な生物活性について研究されています。

医学: 特定の疾患の治療における治療の可能性について調査されています。

産業: 医薬品や農薬の製造に使用されます.

科学的研究の応用

Floredil has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

Industry: Used in the production of pharmaceuticals and agrochemicals.

作用機序

フロレジルの作用機序は、特定の分子標的および経路との相互作用に関連しています。 フロレジルは、標的タンパク質に結合し、その活性を調節することで、さまざまな生物学的反応を引き起こします .

類似化合物の比較

フロレジルは、モリナミド、ニモラゾール、フォルコジンなどの他の類似化合物と比較することができます。 これらの化合物は構造的に類似していますが、特定の用途や効果が異なります . フロレジルは、その特定の分子構造と、提供される用途の範囲から、ユニークな化合物です .

類似化合物との比較

Floredil can be compared with other similar compounds such as morinamide, nimorazole, and pholcodine. These compounds share structural similarities but differ in their specific applications and effects . This compound is unique due to its specific molecular structure and the range of applications it offers .

生物活性

Floredil, a compound with the chemical structure 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is primarily known as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action involves interaction with specific molecular targets, particularly proteins involved in cellular signaling pathways. The chloroethyl group in its structure allows it to act as an alkylating agent, which can form reactive intermediates that damage cellular components, thereby inducing apoptosis in cancer cells.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₀ClN₁O |

| Molecular Weight | 185.64 g/mol |

| Solubility | Soluble in organic solvents |

| Structure | Benzoxazine derivative |

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by interacting with DNA and proteins that regulate cell proliferation.

- Antimicrobial Effects : Studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential uses in treating infections.

- Cardiovascular Effects : this compound has been investigated for its potential to treat cardiovascular disorders by modulating pathways related to vascular smooth muscle cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to DNA damage and apoptosis induction.

-

Cardiovascular Research :

- In a study involving rat models, this compound was administered to assess its effects on pulmonary artery smooth muscle cells (PASMCs). The findings suggested that treatment with this compound decreased cell proliferation and induced apoptosis, indicating its potential as a therapeutic agent for pulmonary hypertension .

-

Antimicrobial Activity :

- A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

This compound can be compared to other compounds such as morinamide and nimorazole, which share structural similarities but exhibit different biological activities. Below is a comparison table highlighting these differences.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Promising |

| Morinamide | Moderate | Significant | Limited |

| Nimorazole | Limited | Moderate | Significant |

特性

CAS番号 |

53731-36-5 |

|---|---|

分子式 |

C16H25NO4 |

分子量 |

295.37 g/mol |

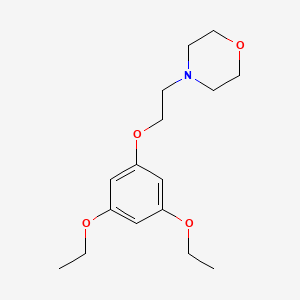

IUPAC名 |

4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3 |

InChIキー |

MXVLJFCCQMXEEE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

正規SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。